molecular formula C22H19ClN2O3 B11567346 N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxybenzohydrazide

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxybenzohydrazide

Cat. No.: B11567346
M. Wt: 394.8 g/mol
InChI Key: DKTNWVDIMVZDPI-ZVHZXABRSA-N
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Description

N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-methoxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a methoxybenzohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2-[(2-chlorophenyl)methoxy]benzaldehyde and 4-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-methylbenzohydrazide
  • N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-ethoxybenzohydrazide
  • N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-hydroxybenzohydrazide

Uniqueness

N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]-4-methoxybenzohydrazide is unique due to the presence of both chlorophenyl and methoxybenzohydrazide groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C22H19ClN2O3/c1-27-19-12-10-16(11-13-19)22(26)25-24-14-17-6-3-5-9-21(17)28-15-18-7-2-4-8-20(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

DKTNWVDIMVZDPI-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl

Origin of Product

United States

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